molecular formula C19H22FN3O B5555874 N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}acetamide

N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}acetamide

Cat. No. B5555874
M. Wt: 327.4 g/mol
InChI Key: JKEVCKARBFJSSC-UHFFFAOYSA-N
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Description

"N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}acetamide" is a chemical compound with specific properties and potential applications in various scientific fields. This detailed analysis will focus on its synthesis, molecular and physical properties, and chemical characteristics.

Synthesis Analysis

  • The synthesis of related compounds involves multiple steps, including chloroacetylation and reaction with substituted phenylpiperazine, as seen in the synthesis of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides (Verma, Kumar, & Kumar, 2017).
  • Another synthesis method involves the use of N-[4-fluoro(18F)benzyl]-2-bromoacetamide as a radiolabeled synthon for coupling with EF24, a derivative of 3,5-bis-(2-fluorobenzylidene)-4-piperidone (Lagisetty, Agashe, & Awasthi, 2013).

Molecular Structure Analysis

  • The compound's molecular structure can be determined using various analytical techniques such as NMR, IR, and mass spectrometry, as demonstrated in the structural confirmation of similar compounds (Khalid et al., 2014).

Chemical Reactions and Properties

  • The compound may exhibit specific chemical reactions, such as interaction with receptors or enzymes, based on its structure. For instance, similar compounds have been shown to dock into the binding pocket of the GABAA receptor (Verma et al., 2017).

Physical Properties Analysis

  • The physical properties, such as solubility, melting point, and stability, can be assessed through physicochemical tests. Compounds with similar structures have been evaluated for their physicochemical similarity to standard drugs (Verma et al., 2017).

Chemical Properties Analysis

  • The chemical properties, such as reactivity and potential biological activity, can be inferred from similar compounds. For example, derivatives of piperazinyl acetamides have been studied for their biological efficacy against various bacteria and fungi (Chhatriwala, Patel, Patel, & Kumari, 2014).

Scientific Research Applications

  • Cytotoxic Activities : A study on marine actinobacteria isolated compounds, including N-[2-(4-hydroxy-phenyl)ethyl]acetamide, from Streptomyces sp. and evaluated their cytotoxic activities on sea urchin sperm and eggs. This research suggests potential applications in the study of marine-derived compounds with cytotoxic properties (Sobolevskaya et al., 2007).

  • Antibacterial Efficacy : Novel piperazine-based compounds, including N-benzothiazolyl-2-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)acetamides, were synthesized and evaluated for their antibacterial efficacy against various bacteria and fungi, indicating potential applications in developing new antibacterial agents (Chhatriwala et al., 2014).

  • Antihistaminic Activity : Research on benzimidazole derivatives, including N1-alkyl–2(N4-alkyl/aryl piperazinyl methyl) benzimidazole, has been conducted to explore their antihistaminic potential. This highlights its use in the development of novel therapeutic agents for allergic diseases (Gadhave et al., 2012).

  • Antitumor Activities : Studies on novel isoxazole compounds, including N-【{3-[3-fluoro-4-(1-piperazinyl)phenyl]-4,5-dihydro-5-isoxazolyl}methyl】acetamide, have shown promising antitumor activities. This research contributes to the discovery of new anticancer drugs (Hao-fei, 2011).

  • Peripheral Benzodiazepine Receptor Imaging : The synthesis of compounds like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide for peripheral benzodiazepine receptor imaging illustrates potential applications in neuroimaging and the study of brain disorders (Zhang et al., 2003).

Mechanism of Action

The mechanism of action for “N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}acetamide” is not explicitly mentioned in the sources I found. It’s important to note that the study of drugs and their biological effects often involves many chemical techniques as well as new computational chemistry applications .

properties

IUPAC Name

N-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c1-15(24)21-17-6-8-18(9-7-17)23-12-10-22(11-13-23)14-16-4-2-3-5-19(16)20/h2-9H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEVCKARBFJSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenyl}-acetamide

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